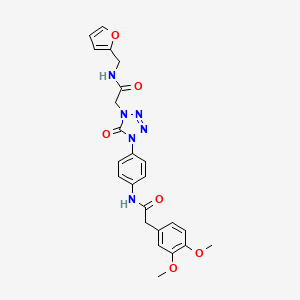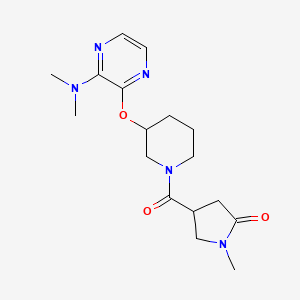
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one is a useful research compound. Its molecular formula is C21H18FN3O3 and its molecular weight is 379.391. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The compound 6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one is part of a broader class of chemicals involved in various synthesis and characterization studies. For instance, compounds with similar structures have been synthesized and evaluated for their antimicrobial activities. Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, demonstrating the potential for antimicrobial applications (N. Patel & S. D. Patel, 2010).
Fluorescent Ligands for Receptor Studies
Similarly, Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety for studying human 5-HT1A receptors, highlighting the use of related compounds in receptor binding and visualization studies (E. Lacivita et al., 2009).
Antiproliferative Activity and Tubulin Polymerization Inhibition
Minegishi et al. (2015) identified a compound with promising antiproliferative activity toward human cancer cells, suggesting the potential of similar compounds in cancer research, particularly in the inhibition of tubulin polymerization (Hidemitsu Minegishi et al., 2015).
Antibacterial Activities Against Multidrug-Resistant Strains
Wang et al. (2007) explored isothiazoloquinolones with structural modifications for enhanced antistaphylococcal activities against multidrug-resistant strains, indicating the relevance of structurally similar compounds in addressing antibiotic resistance (Qiuping Wang et al., 2007).
properties
IUPAC Name |
6-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3/c1-28-18-12-19(26)25(17-8-6-16(22)7-9-17)23-20(18)21(27)24-11-10-14-4-2-3-5-15(14)13-24/h2-9,12H,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVZBASGSRQOML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCC3=CC=CC=C3C2)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-chlorophenyl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2960328.png)
![(Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2960330.png)
![5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2960332.png)
![4-fluoro-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2960335.png)
![N-[2-(4-benzoylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2960337.png)
![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2960338.png)
![4-[(6-Tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2960339.png)


![5-(2-(indolin-1-yl)-2-oxoethyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2960346.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6,7,8-trifluoro-4(1H)-quinolinone](/img/structure/B2960347.png)
